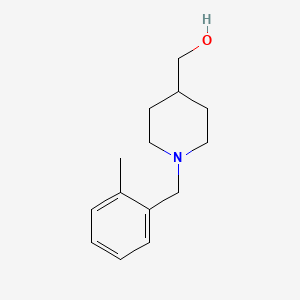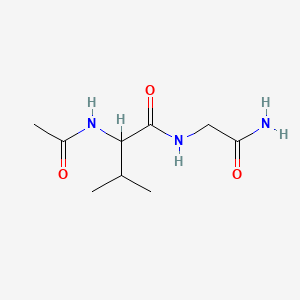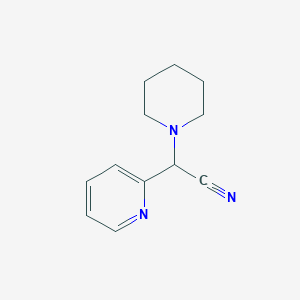![molecular formula C15H14F3NO4 B2851275 Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate CAS No. 1808781-87-4](/img/structure/B2851275.png)
Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, an ynamide group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the ynamide group: This can be achieved by reacting an alkyne with an amine under specific conditions, often using a catalyst such as copper(I) iodide.
Introduction of the trifluoromethoxy group: This step involves the substitution of a hydrogen atom on the phenyl ring with a trifluoromethoxy group, which can be done using reagents like trifluoromethyl ether.
Esterification: The final step is the esterification of the carboxylic acid group to form the propanoate ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The ynamide group can be oxidized to form corresponding oxo compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ynamide group can interact with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(but-2-ynamido)-3-[4-(methoxy)phenyl]propanoate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethyl)phenyl]propanoate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 3-(but-2-ynoylamino)-3-[4-(trifluoromethoxy)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4/c1-3-4-13(20)19-12(9-14(21)22-2)10-5-7-11(8-6-10)23-15(16,17)18/h5-8,12H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTCDXWVRKEAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(butan-2-yl)-1-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2851192.png)

![Naphthalen-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2851197.png)
![8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2851200.png)
![2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2851202.png)

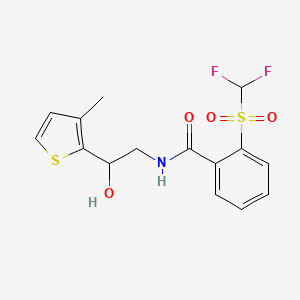

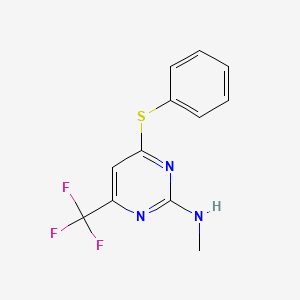
![2-Methyl-5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2851210.png)
![1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2851211.png)
